molecular formula C13H20N2O3S B14837235 N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Katalognummer: B14837235
Molekulargewicht: 284.38 g/mol
InChI-Schlüssel: RBYHTYGBFFAIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and a pyridine ring, making it a unique structure in the realm of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide include other pyridine derivatives with tert-butyl and cyclopropoxy groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H20N2O3S

Molekulargewicht

284.38 g/mol

IUPAC-Name

N-(5-tert-butyl-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)9-7-11(18-10-5-6-10)12(14-8-9)15-19(4,16)17/h7-8,10H,5-6H2,1-4H3,(H,14,15)

InChI-Schlüssel

RBYHTYGBFFAIRY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.